ML204

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

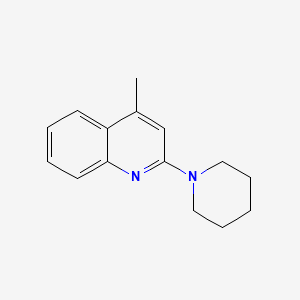

4-methyl-2-piperidin-1-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12-11-15(17-9-5-2-6-10-17)16-14-8-4-3-7-13(12)14/h3-4,7-8,11H,2,5-6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYRQXDHKXGTCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30282438 | |

| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-86-1 | |

| Record name | 4-Methyl-2-(1-piperidinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25850 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-86-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25850 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methyl-2-(piperidin-1-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30282438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5465-86-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

ML204: A Potent and Selective TRPC4/C5 Channel Blocker

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes, including smooth muscle contraction, synaptic transmission, and endothelial permeability.[1][2] The TRPC4 and TRPC5 subtypes are of particular interest due to their involvement in neurological and cardiovascular functions.[3][4] The lack of potent and selective pharmacological inhibitors has historically hindered the detailed investigation of these channels. This technical guide focuses on ML204, a novel and potent antagonist that selectively modulates native TRPC4 and TRPC5 ion channels, providing a valuable tool for in vitro and in vivo research.[1][2][5]

Core Compound: this compound

This compound, with the chemical name 4-methyl-2-(1-piperidinyl)quinoline, was identified through a high-throughput screen of over 300,000 compounds from the Molecular Libraries Small Molecule Repository (MLSMR).[1][2] It emerged as a potent inhibitor of TRPC4β-mediated intracellular Ca2+ influx.[1][2] Subsequent studies have characterized its selectivity and mechanism of action, establishing it as a key pharmacological tool for studying TRPC4/C5 function.[1][6][7]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified across various experimental setups. The following table summarizes the key quantitative data for this compound's activity on TRPC channels.

| Channel | Assay Type | Activation Method | Measured Parameter | Value (μM) | Cell Line | Reference |

| TRPC4β | Fluorescent Intracellular Ca²+ Assay | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 0.96 | HEK293 | [1][2][7] |

| TRPC4β | Fluorescent Intracellular Ca²+ Assay | Muscarinic receptor stimulation (ACh) | IC₅₀ | 2.91 | HEK293 | [1] |

| TRPC4β | Whole-Cell Patch Clamp | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 2.9 (single-dose) / 3.55 (multi-dose) | HEK293 | [1] |

| TRPC4β | Automated Electrophysiology | μ-opioid receptor stimulation (DAMGO) | IC₅₀ | 2.6 | HEK293 | [8][9] |

| TRPC5 | Electrophysiology | μ-opioid receptor stimulation | % Inhibition @ 10µM | ~65% | HEK293 | [1] |

| TRPC6 | Fluorescent Intracellular Ca²+ Assay | Muscarinic receptor stimulation | IC₅₀ | ~18.2 (19-fold less potent than on TRPC4β) | HEK293 | [1][2][7] |

| TRPC6 | Electrophysiology | Muscarinic receptor stimulation (Carbachol) | % Inhibition @ 10µM | ~38% | HEK293 | [1] |

| TRPC6 | Electrophysiology | OAG stimulation | % Inhibition @ 10µM | None | HEK293 | [1] |

| TRPV1, TRPV3, TRPA1, TRPM8 | Electrophysiology/Fluorescent Assays | Various | % Inhibition @ 10-20µM | No appreciable block (<20%) | Mouse DRG neurons / HEK293 | [1][2][7] |

| KCNQ2, Voltage-gated Na+, K+, Ca²+ channels | Electrophysiology | Various | % Inhibition @ 10-30µM | No significant inhibition | Mouse DRG neurons | [1][2][7] |

Mechanism of Action

Caption: Signaling pathway of TRPC4/C5 activation and inhibition by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay

This assay was central to the discovery of this compound and is used to measure changes in intracellular calcium concentration upon channel activation and inhibition.

Objective: To identify and characterize inhibitors of TRPC4-mediated calcium influx.

Methodology:

-

Cell Culture: HEK293 cells stably expressing mouse TRPC4β and a G-protein coupled receptor (e.g., μ-opioid receptor) are cultured in appropriate media.[8]

-

Cell Plating: Cells are seeded into 384-well plates and incubated to allow for adherence.[12]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for a specified time at 37°C.[8][12]

-

Compound Addition: this compound or other test compounds at various concentrations are added to the wells.

-

Channel Activation: A specific agonist (e.g., 300 nM DAMGO for μ-opioid receptor) is added to activate the GPCR signaling cascade, leading to the opening of TRPC4 channels.[8]

-

Fluorescence Measurement: Changes in fluorescence intensity, corresponding to intracellular calcium levels, are measured over time using a fluorescence plate reader (e.g., FDSS instrument).[8]

-

Data Analysis: The fluorescence signal is analyzed to determine the concentration-response curve and calculate the IC₅₀ value for the test compound.

Caption: Workflow for the high-throughput fluorescent calcium assay.

Whole-Cell Patch Clamp Electrophysiology

This "gold standard" technique provides a direct measure of ion channel activity and is used to confirm the inhibitory effects of this compound on TRPC4/C5 currents.[13][14]

Objective: To directly measure the effect of this compound on ion currents flowing through TRPC4/C5 channels.

Methodology:

-

Cell Preparation: HEK293 cells expressing the target channel (e.g., TRPC4β) and a corresponding GPCR are grown on coverslips.[8]

-

Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 4-8 MΩ and filled with an intracellular solution.[15] The intracellular solution typically contains (in mM): 110 CsCl, 10 HEPES, 10 BAPTA, 1 MgCl₂, and 6.46 CaCl₂ (for ~400 nM free Ca²⁺).[8]

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance (GΩ) seal.[14][16]

-

Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.[15][16]

-

Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., 0 mV).[8] Voltage ramps (e.g., from -100 mV to +120 mV) are applied to elicit channel currents.[1][8]

-

Channel Activation: The channels are activated by adding an agonist to the extracellular solution (e.g., 50 nM DAMGO) or by including GTPγS in the intracellular solution to constitutively activate G-proteins.[1][8]

-

Compound Application: this compound is applied to the bath solution, and the resulting change in current is recorded.

-

Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate software. The degree of inhibition at different concentrations is used to determine the IC₅₀.

Caption: Workflow for whole-cell patch clamp electrophysiology.

Selectivity Profile

A key advantage of this compound is its selectivity for TRPC4 and TRPC5 over other TRP channel family members and other ion channels.[1][6][7] As summarized in the data table, this compound exhibits at least 19-fold selectivity against TRPC6 and has no significant effect on TRPV1, TRPV3, TRPA1, and TRPM8 channels at concentrations up to 20 μM.[1][2][7] It also does not appreciably block native voltage-gated sodium, potassium, or calcium channels.[1][2][7] This selectivity profile makes this compound a superior tool compared to less specific TRP channel blockers like SKF96365 and 2-aminoethoxydiphenyl borate (2-APB).[1]

In Vivo and Ex Vivo Applications

The utility of this compound extends beyond in vitro cell-based assays. It has been effectively used to probe the function of native TRPC4 channels. For instance, in isolated guinea pig ileal myocytes, this compound blocked muscarinic cation currents (mICAT), which are known to be primarily mediated by TRPC4, demonstrating its efficacy on endogenous channels.[1][11] In animal models, this compound has been used to investigate the role of TRPC4/C5 in visceral pain and neuropathic pain, with intraperitoneal administration showing dose-dependent analgesic effects.[13] Furthermore, studies in animal models of kidney disease have shown that this compound can prevent podocyte death and reduce proteinuria, highlighting the therapeutic potential of targeting TRPC5.[3][10]

Conclusion

This compound is a well-characterized, potent, and selective blocker of TRPC4 and TRPC5 channels. Its direct mechanism of action and favorable selectivity profile make it an invaluable pharmacological tool for researchers in academia and industry. The detailed experimental protocols provided in this guide should enable scientists to effectively utilize this compound in their studies to further elucidate the physiological and pathophysiological roles of TRPC4 and TRPC5 channels and to explore their potential as therapeutic targets.

References

- 1. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Remarkable Progress with Small-Molecule Modulation of TRPC1/4/5 Channels: Implications for Understanding the Channels in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acute Treatment with a Novel TRPC4/C5 Channel Inhibitor Produces Antidepressant and Anxiolytic-Like Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ML 204 | TRPC Channels | Tocris Bioscience [tocris.com]

- 10. content-assets.jci.org [content-assets.jci.org]

- 11. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. Transient Receptor Potential C 1/4/5 Is a Determinant of MTI-101 Induced Calcium Influx and Cell Death in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Canonical Transient Receptor Potential Channels 4/5 with Highly Selective and Potent Small-Molecule HC-070 Alleviates Mechanical Hypersensitivity in Rat Models of Visceral and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Patch Clamp Protocol [labome.com]

- 15. docs.axolbio.com [docs.axolbio.com]

- 16. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

ML204: A Technical Guide for Investigating Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML204, a pivotal small-molecule inhibitor used in the study of neuronal signaling. This compound has emerged as a critical pharmacological tool for dissecting the roles of specific ion channels in complex physiological and pathophysiological processes. This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) and 5 (TRPC5) channels.[1][2][3][4][5] These channels are calcium-permeable, non-selective cation channels that play significant roles in a variety of physiological functions, including synaptic transmission and smooth muscle contractility.[2][3] The historic lack of selective pharmacological inhibitors for TRPC channels has made it difficult to delineate the specific contributions of these channels in cellular systems.[2][3] this compound represents a significant advancement, providing researchers with a valuable probe to investigate the function of TRPC4 and TRPC5 channels and explore their potential as therapeutic targets.[1][2][3]

It is important to note that while some chemical suppliers may use the designation "(+)-ML206", the vast majority of scientific literature refers to this compound as this compound.[1]

Mechanism of Action

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels.[1] Evidence strongly suggests that its inhibitory action is not dependent on the method of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream signaling components.[1][2][3] This has been demonstrated in experiments where this compound blocked TRPC4β currents activated by different G-protein coupled receptor (GPCR) pathways (both Gi/o and Gq/11) and by the direct application of GTPγS, a non-hydrolyzable GTP analog that constitutively activates G-proteins.[1][2][3][4][5]

Signaling Pathway Modulation

TRPC4 and TRPC5 channels are key downstream effectors of GPCRs, particularly those coupled to Gq/11 and Gi/o proteins.[1] The activation cascade is complex, but it is generally understood that stimulation of these GPCRs leads to a signaling cascade that opens the TRPC4/5 channels, allowing for cation influx (primarily Ca2+ and Na+). This compound directly blocks the channel pore, preventing this ion flux.

Quantitative Data: Potency and Selectivity

The efficacy and specificity of this compound have been quantified across various assays. This data is crucial for designing experiments and interpreting results.

| Target Channel | Assay Type | IC₅₀ Value | Notes | Reference |

| TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | 0.96 μM | Activated by μ-opioid receptor stimulation in HEK293 cells. | [2][3][4][5][6] |

| TRPC4 | Whole-Cell Electrophysiology | 2.6 μM - 3.0 μM | Direct measurement of channel current inhibition. | [5][6][7] |

| TRPC5 | Manual Electrophysiology | ~65% inhibition at 10 μM | Activated via μ-opioid receptor. | [2] |

| TRPC6 | Fluorescent Intracellular Ca²⁺ Assay | 19-fold less sensitive than TRPC4 | Activated by muscarinic receptor stimulation. | [2][3][4] |

| TRPV1, TRPV3, TRPA1, TRPM8 | Electrophysiology / Ca²⁺ Assay | No appreciable block | Tested at concentrations of 10-22 μM. | [2][3][5][6] |

| Voltage-gated Na⁺ channels | Electrophysiology | No appreciable block | Tested at concentrations of 10-20 μM in mouse DRG neurons. | [1][2][3] |

| Voltage-gated K⁺ channels | Electrophysiology | No appreciable block | Tested at concentrations of 10-20 μM in mouse DRG neurons. | [1][2][3] |

| Voltage-gated Ca²⁺ channels | Electrophysiology | No appreciable block | Tested at concentrations of 10-20 μM in mouse DRG neurons. | [1][2][3] |

Note: While highly selective, one study has suggested that this compound may exhibit antagonistic actions on M2 and M3 muscarinic receptors at concentrations of 1-10 µM, a potential off-target effect to consider during experimental design.[8]

Experimental Protocols

This compound is commonly used in two primary types of experiments to probe TRPC4/5 function: intracellular calcium imaging and whole-cell patch-clamp electrophysiology.

Intracellular Calcium Influx Assay

This high-throughput method measures changes in intracellular calcium concentration in a cell population in response to channel activation and inhibition.

Methodology

-

Cell Preparation:

-

Plate HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor) in 96-well black-walled, clear-bottom plates.[1]

-

Culture cells until they reach the desired confluency.

-

-

Dye Loading:

-

Prepare a loading solution containing a calcium-sensitive dye like Fluo-4 AM, Pluronic F-127 (to aid dye solubilization), and Probenecid (to prevent dye extrusion) in a buffered salt solution (e.g., HBSS with 20 mM HEPES).[1][9]

-

Wash cells with the buffer and incubate them with the Fluo-4 AM loading solution in the dark at room temperature for approximately 60 minutes.[9]

-

Wash the cells again to remove excess dye.[9]

-

-

Assay Measurement:

-

Place the cell plate into a fluorescent plate reader equipped with an injection system.

-

Establish a baseline fluorescence reading (Excitation: ~490 nm / Emission: ~525 nm).[1]

-

Add various concentrations of this compound to the respective wells and incubate for 10-20 minutes.[1]

-

Initiate the kinetic read and, after a few seconds, inject the GPCR agonist (e.g., DAMGO for µ-opioid receptor) into the wells.[1]

-

Record the fluorescence intensity over time to capture the calcium influx.[1]

-

-

Data Analysis:

-

Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence post-agonist addition.[1]

-

Normalize the data to control wells (agonist only).

-

Plot the normalized response as a function of this compound concentration and fit with a dose-response curve to determine the IC₅₀ value.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-resolution measurement of the ion currents flowing through TRPC4/5 channels in a single cell, offering detailed insights into channel biophysics and pharmacology.

Methodology

-

Cell and Solution Preparation:

-

Use HEK293 cells expressing the TRPC4 or TRPC5 channel, or native neurons.

-

Prepare an external solution (e.g., standard Tyrode's solution) and an internal pipette solution (e.g., a Cs-based solution to block K⁺ channels). The internal solution may contain GTPγS to directly activate G-proteins if desired.[2][3]

-

-

Recording:

-

Approach a single cell with a glass micropipette and form a high-resistance (>1 GΩ) "giga-ohm" seal.

-

Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.[1]

-

Clamp the cell at a holding potential (e.g., -60 mV).[1]

-

Apply voltage ramps or steps to elicit and record baseline channel currents.[1]

-

-

Channel Activation and Inhibition:

-

Activate the TRPC4/5 channels by applying a specific agonist to the bath solution or by including GTPγS in the internal pipette solution.[1][2][3]

-

Once a stable current is established, perfuse the bath with the external solution containing this compound at various concentrations.[1]

-

Record the resulting current inhibition at each concentration.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +100 mV) before and after the application of this compound.[1]

-

Calculate the percentage of current inhibition and plot it against the this compound concentration to determine the IC₅₀ value.[1]

-

Analyze the current-voltage (I-V) relationship to observe changes in the characteristic doubly rectifying shape of TRPC4/5 currents.[1]

-

Conclusion

This compound is an indispensable pharmacological tool for the study of TRPC4 and TRPC5 channels in neuronal signaling. Its high potency and selectivity allow for the precise interrogation of the roles these channels play in health and disease.[1][2][3] The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations, paving the way for new discoveries in neuroscience and the potential development of novel therapeutics targeting TRPC4/5-mediated pathways.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Possible antagonistic effects of the TRPC4 channel blocker this compound on M2 and M3 muscarinic receptors in mouse ileal and detrusor smooth muscles and atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Electrophysiology | Thermo Fisher Scientific - US [thermofisher.com]

Investigating Smooth Muscle Contraction with ML204: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ML204, a potent pharmacological tool, in the investigation of smooth muscle contraction. This document details the mechanism of action of this compound, including its intended target and significant off-target effects, provides detailed experimental protocols, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to this compound and Smooth Muscle Contraction

Smooth muscle contraction is a fundamental physiological process, critical for the function of various organ systems, including the respiratory, gastrointestinal, and cardiovascular systems. Dysregulation of smooth muscle contraction is implicated in numerous pathologies such as asthma, hypertension, and gastrointestinal motility disorders. The study of the intricate signaling pathways governing smooth muscle contraction is therefore of paramount importance for the development of novel therapeutics.

This compound has emerged as a valuable probe for dissecting these pathways. It is a potent and selective antagonist of the Transient Receptor Potential Canonical 4 (TRPC4) ion channel, a key player in calcium signaling and smooth muscle contractility.[1][2] However, a critical consideration for researchers using this compound is its documented off-target effects, particularly its antagonism of muscarinic M2 and M3 receptors, which are also pivotal in mediating smooth muscle contraction.[3][4] This guide will address both the on-target and off-target activities of this compound to ensure its effective and appropriate use in research.

Data Presentation: Quantitative Pharmacological Data for this compound

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across its primary target and notable off-targets.

Table 1: Potency and Selectivity of this compound for TRPC Channels

| Target | IC50 (µM) | Selectivity vs. TRPC4 | Assay Type | Reference |

| TRPC4β | 0.96 | - | Intracellular Ca2+ Rise | [2][5] |

| TRPC4 | 2.6 | - | Whole-cell Patch Clamp | [6] |

| TRPC5 | 9.2-fold less potent than TRPC4 | 9.2x | Not Specified | [6] |

| TRPC6 | 19 | 19x | Intracellular Ca2+ Rise | [2][5] |

| TRPC3 | Modest Selectivity | Not Specified | Not Specified | [6] |

Table 2: Off-Target Activity of this compound on Muscarinic Receptors

| Off-Target | pA2 Value | Effect | Tissue | Reference |

| Muscarinic Receptors | 6.25 | Competitive Antagonism | Mouse Ileum | [3] |

Note: The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater antagonist potency.

Signaling Pathways in Smooth Muscle Contraction

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in smooth muscle contraction that are relevant to the actions of this compound.

TRPC4-Mediated Signaling Pathway

This pathway illustrates the canonical mechanism of TRPC4 activation downstream of G-protein coupled receptors (GPCRs) and the inhibitory action of this compound.

Off-Target Muscarinic Receptor Antagonism by this compound

This diagram illustrates how this compound can directly antagonize muscarinic receptors, a critical consideration when interpreting experimental results.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to investigate the effects of this compound on smooth muscle contraction.

Isolated Tissue Organ Bath Assay

This classic pharmacological preparation allows for the measurement of isometric contractions of smooth muscle strips in response to various stimuli.

Materials:

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated smooth muscle tissue (e.g., guinea pig ileum, mouse detrusor)

-

Organ bath system with isometric force transducers

-

Data acquisition system

-

This compound stock solution (in DMSO)

-

Agonists (e.g., carbachol, potassium chloride)

-

Other pharmacological agents as required (e.g., tetrodotoxin to block neuronal activity)

Procedure:

-

Tissue Preparation: Dissect smooth muscle strips (e.g., 2-3 mm wide and 10-15 mm long) in cold, carbogen-aerated Krebs-Henseleit solution.

-

Mounting: Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15-20 minutes.

-

Viability Check: Contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to ensure viability. Wash the tissues and allow them to return to baseline.

-

Experimental Protocol:

-

Baseline Recording: Record a stable baseline tension.

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve to an agonist (e.g., carbachol) to establish a control response.

-

This compound Incubation: After washing and a re-equilibration period, incubate the tissues with the desired concentration of this compound (or vehicle control) for a predetermined time (e.g., 20-30 minutes).

-

Post-Incubation Response: Repeat the cumulative concentration-response curve to the agonist in the presence of this compound.

-

-

Data Analysis: Measure the maximal contraction and calculate the EC50 values for the agonist in the absence and presence of this compound. A rightward shift in the concentration-response curve in the presence of this compound indicates antagonism.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the effects of a compound like this compound on smooth muscle contraction.

Conclusion and Best Practices

This compound is a powerful tool for investigating the role of TRPC4 channels in smooth muscle contraction. However, its off-target antagonism of muscarinic receptors necessitates careful experimental design and data interpretation.

Best Practices for Using this compound:

-

Acknowledge Off-Target Effects: Always consider the potential contribution of muscarinic receptor blockade to your observed effects, especially when studying cholinergic-mediated contractions.

-

Use Appropriate Controls: Employ vehicle controls (DMSO) and consider using a known muscarinic antagonist (e.g., atropine) in parallel experiments to dissect the TRPC4-specific effects.

-

Concentration Selection: Use the lowest effective concentration of this compound to minimize off-target effects. The provided IC50 values can guide this selection.

-

Multiple Agonists: Investigate the effects of this compound on contractions induced by different agonists that act through distinct pathways (e.g., KCl-induced depolarization vs. GPCR agonists) to better understand its mechanism of action.

By adhering to these guidelines and utilizing the information presented in this technical guide, researchers can effectively leverage this compound to advance our understanding of the complex mechanisms underlying smooth muscle contraction and its role in health and disease.

References

- 1. dmt.dk [dmt.dk]

- 2. researchgate.net [researchgate.net]

- 3. Possible antagonistic effects of the TRPC4 channel blocker this compound on M2 and M3 muscarinic receptors in mouse ileal and detrusor smooth muscles and atrial myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Possible antagonistic effects of the TRPC4 channel blocker this compound on M2 and M3 muscarinic receptors in mouse ileal and detrusor smooth muscles and atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Development of ML204: A Selective TRPC4/C5 Channel Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels implicated in a multitude of physiological processes. The lack of potent and selective inhibitors has historically hindered the elucidation of the specific roles of individual TRPC channel subtypes. This technical guide details the discovery and development of ML204, a novel and selective inhibitor of TRPC4 and TRPC5 channels.[1][2] this compound was identified through a high-throughput screening campaign and has since become a valuable pharmacological tool for investigating the function of TRPC4/C5-containing channels.[1][2] This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key logical and procedural workflows involved in the identification and characterization of this compound.

Discovery of this compound

This compound was identified from a high-throughput screen of the Molecular Libraries Small Molecule Repository, which comprised approximately 305,000 compounds.[1][2] The primary screen was designed to identify inhibitors of mouse TRPC4β channels stably co-expressed in HEK293 cells with the µ-opioid receptor. Channel activation was initiated by the µ-opioid receptor agonist DAMGO, and the resulting intracellular calcium influx was measured using a fluorescent calcium indicator. This effort led to the identification of a promising hit compound which, after resynthesis and further characterization, was designated this compound.[3]

High-Throughput Screening (HTS) Workflow

The HTS workflow was a multi-step process designed to identify and validate potent and selective inhibitors of TRPC4.

Mechanism of Action and Selectivity

This compound acts as a direct inhibitor of TRPC4 and TRPC5 channels.[4] Electrophysiological studies have shown that this compound can block TRPC4β currents activated through various mechanisms, including G-protein coupled receptor (GPCR) stimulation and direct G-protein activation with intracellular GTPγS.[1][2] This suggests that this compound's mechanism of action is a direct blockade of the channel, rather than interference with upstream signaling pathways.[1][2]

Signaling Pathway of TRPC4 Activation and Inhibition by this compound

The following diagram illustrates the signaling cascade leading to TRPC4 activation and the point of inhibition by this compound.

References

- 1. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Structure-Activity Relationship of ML204

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of ML204, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) ion channels. This compound has emerged as a critical pharmacological tool for investigating the physiological roles of these channels and holds therapeutic potential for TRPC4/5-mediated pathologies.[1] This document details the structure-activity relationship (SAR), mechanism of action, experimental protocols for its characterization, and the signaling pathways it modulates.

Core Compound Profile

-

Compound Name: this compound[2]

-

Mechanism of Action: Direct channel blocker of TRPC4 and TRPC5.[1][5] Its inhibitory action is independent of the G-protein coupled receptor (GPCR) activation pathway, indicating a direct interaction with the channel protein.[6][7]

Quantitative Data: Structure-Activity Relationship (SAR) of this compound Analogs

The following table summarizes the SAR data for this compound and its analogs, detailing how structural modifications to the 4-methyl-2-(1-piperidinyl)quinoline core affect its inhibitory activity on TRPC4 channels. The data is derived from fluorescent-based intracellular Ca²⁺ assays.

| Compound ID | R-Group Modification (Piperidinyl Moiety) | Quinoline Modification | TRPC4 IC₅₀ (µM) | Selectivity vs. TRPC6 (Fold) |

| This compound (1) | Piperidine | 4-Methyl | 0.96 | ~19 |

| 2 | Pyrrolidine | 4-Methyl | 2.75 | ~5.4 |

| 3 | Homopiperazine | 4-Methyl | 1.50 | 9.7 |

| 4 | 4-Methylpiperidine | 4-Methyl | 5.3 | - |

| 5 | 4-Phenylpiperidine | 4-Methyl | 12.6 | - |

| 6 | Piperazine | 4-Methyl | Inactive | - |

| 7 | Morpholine | 4-Methyl | >20 | - |

| 9 | Diethylamine | 4-Methyl | 5.2 | - |

| 13 | 3-Methylpyrrolidine | 4-Methyl | 2.5 | - |

Data synthesized from Miller et al., J Biol Chem, 2011.[2][7]

SAR Summary: The initial SAR studies focused on modifying the piperidinyl and quinoline moieties of this compound.[7]

-

Piperidinyl Moiety: The piperidine ring is crucial for potent activity. Both contracting (pyrrolidine, 2 ) and expanding (homopiperazine, 3 ) the ring size resulted in a decrease in potency.[7] Substitutions on the piperidine ring, such as with methyl (4 ) or phenyl (5 ) groups, were poorly tolerated and led to a significant loss of activity.[7] The introduction of heteroatoms, as seen in the morpholine (7 ) and piperazine (6 ) analogs, also dramatically reduced or abolished activity.[7] Acyclic analogs, like the diethylamine derivative (9 ), showed a notable decrease in potency.[7]

-

Quinoline Moiety: Further exploration of the quinoline portion of the molecule was initiated based on the more potent piperazine, pyrrolidine, and homopiperazine analogs.[7]

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

3.1. Fluorescent Intracellular Ca²⁺ Influx Assay

This high-throughput assay measures changes in intracellular calcium in response to TRPC4 activation and inhibition.

-

Cell Culture: HEK293 cells stably co-expressing human TRPC4 and a G-protein coupled receptor (e.g., µ-opioid receptor) are plated in 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.[6]

-

Dye Loading: A loading buffer is prepared containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a non-ionic detergent (e.g., 0.02% Pluronic F-127) in a buffered salt solution such as Hanks' Balanced Salt Solution (HBSS).[6] The cells are incubated with the dye-loading solution for 60 minutes at 37°C in the dark.[6]

-

Compound Addition: Serial dilutions of this compound are prepared in HBSS. After incubation, the cells are washed twice with HBSS to remove excess dye.[6] The compound dilutions are then added to the respective wells and incubated for 10-20 minutes at room temperature.[6]

-

Assay and Data Acquisition: A fluorescence microplate reader (e.g., FLIPR or FlexStation) is used to measure baseline fluorescence. A TRPC4 agonist, such as a specific GPCR agonist (e.g., 300 nM DAMGO for µ-opioid receptor), is added to all wells to activate the channels.[2][6]

-

Data Analysis: The increase in fluorescence intensity, corresponding to Ca²⁺ influx, is measured. The inhibitory effect of this compound is quantified by its ability to reduce this fluorescence increase. The percentage of inhibition is plotted against the this compound concentration to determine the IC₅₀ value.[6]

3.2. Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents flowing through TRPC4 channels, providing high-resolution data on the inhibitor's effects.

-

Cell Preparation: Cells expressing TRPC4 channels (e.g., HEK293 cells co-expressing TRPC4β and µ-opioid receptors) are grown on glass coverslips.[6][7]

-

Pipette and Solutions: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ.[6]

-

Recording: The whole-cell configuration is established. The voltage across the cell membrane is clamped, and ionic currents are recorded.[6] TRPC4 currents are activated by a GPCR agonist (e.g., 50 nM DAMGO).[7] To investigate direct channel blocking, currents can also be activated by including 0.1 mM GTPγS in the intracellular solution to persistently activate G-proteins.[7]

-

Compound Application: Once a stable baseline current is established, solutions containing different concentrations of this compound are perfused into the bath.[6] Voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) are applied to determine the current-voltage (I-V) relationship.[6]

-

Data Analysis: The amplitude of the TRPC4-mediated current is measured at a specific voltage (e.g., +80 mV and -80 mV) before and after the application of this compound.[6] The percentage of inhibition for each concentration is calculated and plotted against the logarithm of the this compound concentration to determine the IC₅₀ value.[6]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways modulated by this compound and the general experimental workflow for its characterization.

Caption: GPCR-mediated activation of TRPC4 and its inhibition by this compound.

Caption: General workflow for the discovery and characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. tribioscience.com [tribioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Calcium Assays Using ML204

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing ML204, a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels, in in-vitro calcium assays. This document outlines the mechanism of action of this compound, detailed protocols for conducting fluorescent calcium influx assays, and relevant data for experimental design and interpretation.

Introduction to this compound

This compound is a small molecule antagonist that selectively inhibits TRPC4 and TRPC5 channels.[1][2] It has been identified as a valuable tool for studying the physiological roles of these channels and for screening potential therapeutic compounds. This compound exhibits significantly greater selectivity for TRPC4/C5 over other TRP channel family members, making it a precise pharmacological probe.[2][3] The inhibitory action of this compound is believed to be a direct blockade of the channel, independent of the G-protein coupled receptor (GPCR) activation pathway.[3]

Mechanism of Action and Signaling Pathways

TRPC4 and TRPC5 are non-selective cation channels that are permeable to Ca²⁺. Their activation is downstream of phospholipase C (PLC) and can be triggered by both Gq/11 and Gi/o coupled GPCRs.[4][5] The activation of Gq/11-coupled receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While IP3 can induce calcium release from intracellular stores, the activation of TRPC4 channels often requires the coincident signaling from Gi/o-coupled receptors.[4][6] This makes TRPC4 a coincidence detector for both Gq/11 and Gi/o signaling pathways.[4][7] this compound directly blocks the influx of Ca²⁺ through the TRPC4 channel pore.

Quantitative Data Summary

The inhibitory activity of this compound has been characterized in various in-vitro assays. The half-maximal inhibitory concentration (IC50) values can vary depending on the specific experimental conditions, such as the cell type and the method of channel activation.

| Compound | Target Channel | Assay Type | Activation Method | IC50 Value (µM) | Reference |

| This compound | TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | µ-opioid receptor stimulation (DAMGO) | 0.96 | [2][3] |

| This compound | TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | Muscarinic receptor stimulation (ACh) | 2.91 ± 2.1 | [3] |

| This compound | TRPC4β | Whole-Cell Voltage Clamp | GTPγS | 2.85 ± 0.35 | [3] |

| This compound | TRPC5 | Whole-Cell Voltage Clamp | µ-opioid receptor stimulation | ~65% inhibition at 10 µM | [3] |

| This compound | TRPC6 | Fluorescent Intracellular Ca²⁺ Assay | Muscarinic receptor stimulation | ~18.2 (19-fold less potent than on TRPC4) | [3] |

| This compound | TRPC6 | Whole-Cell Voltage Clamp | M5 muscarinic receptor stimulation | ~38% inhibition at 10 µM | [3] |

Experimental Protocols

Fluorescent Calcium Influx Assay Using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) in HEK293 cells stably co-expressing a TRPC4 channel and a G-protein coupled receptor (e.g., µ-opioid receptor).

-

HEK293 cells stably expressing TRPC4 and a GPCR of interest

-

This compound (stock solution in DMSO)

-

Fura-2 AM (stock solution in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (phenol red-free)

-

Agonist for the expressed GPCR (e.g., DAMGO for µ-opioid receptor)

-

96-well or 384-well black-walled, clear-bottom microplates

-

Fluorescence microplate reader with dual excitation capabilities (340 nm and 380 nm) and emission at 510 nm.

-

Cell Culture:

-

Plate HEK293 cells co-expressing the human TRPC4 channel and a GPCR of interest (e.g., µ-opioid receptor) in a 96-well or 384-well black-walled, clear-bottom microplate.

-

Culture the cells overnight to allow for adherence and formation of a monolayer.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 1-5 µM Fura-2 AM. To aid in dye solubilization and cellular uptake, mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in phenol red-free HBSS or another appropriate buffer.[8]

-

Aspirate the culture medium from the cell plate and wash once with HBSS.

-

Add the Fura-2 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.[8]

-

After incubation, wash the cells two to three times with HBSS to remove extracellular dye.

-

Add fresh HBSS to each well and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Compound Application and Measurement:

-

Prepare serial dilutions of this compound in HBSS. Also, prepare a vehicle control (e.g., 0.1% DMSO in HBSS).

-

Add the this compound dilutions or vehicle control to the respective wells and incubate for 10-20 minutes.

-

Place the plate in a fluorescence microplate reader.

-

Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and recording the emission at 510 nm.

-

Add the specific agonist for the expressed GPCR (e.g., 300 nM DAMGO) to all wells to activate the TRPC4 channels.

-

Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm (F340/F380).

-

The change in this ratio is proportional to the change in intracellular calcium concentration.

-

Determine the peak response for each concentration of this compound.

-

Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value of this compound.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TRPC4 and TRPC5 channels in cellular calcium signaling. The provided protocols and data will assist researchers in designing and executing robust in-vitro calcium assays to study the function of these channels and to screen for novel modulators. Careful optimization of experimental parameters, such as cell density and dye loading conditions, is recommended for achieving reproducible and reliable results.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The roles of G proteins in the activation of TRPC4 and TRPC5 transient receptor potential channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TRPC4 as a coincident detector of Gi/o and Gq/11 signaling: mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TRPC4 and GIRK channels underlie neuronal coding of firing patterns that reflect Gq/11–Gi/o coincidence signals of variable strengths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ML204 in Whole-Cell Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the use of ML204, a potent and selective inhibitor of Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) channels, in whole-cell patch clamp experiments. This guide is intended for researchers in academia and industry investigating ion channel function and pharmacology.

Introduction

This compound is a small molecule inhibitor that selectively targets TRPC4 and TRPC5 channels, which are non-selective cation channels implicated in a variety of physiological processes.[1][2] Understanding the electrophysiological effects of this compound is crucial for elucidating the roles of TRPC4/5 channels in cellular signaling and for the development of novel therapeutics. Whole-cell patch clamp electrophysiology is the gold-standard technique for directly measuring the ion currents flowing through these channels and assessing the inhibitory activity of compounds like this compound.[2][3][4][5][6]

Mechanism of Action

This compound exerts its inhibitory effect through the direct blockade of the TRPC4 and TRPC5 channel pore.[2] Its action is independent of the G-protein coupled receptor (GPCR) activation pathway, suggesting a direct interaction with the channel protein itself.[2][7] this compound has demonstrated selectivity for TRPC4 and TRPC5 over other TRP channel family members, such as TRPC3 and TRPC6, as well as other voltage-gated ion channels.[1][8][9]

Quantitative Data Summary

The inhibitory potency of this compound can vary depending on the experimental conditions, including the cell type, the method of channel activation, and the specific assay used. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values for this compound against TRPC4 and its selectivity over other TRPC channels.

Table 1: IC50 Values of this compound for TRPC4 Inhibition

| Assay Type | Cell Line | Activation Method | IC50 (µM) | Reference |

| Fluorescent Intracellular Ca2+ Assay | HEK293 | µ-opioid receptor stimulation | 0.96 | [1][2] |

| Whole-Cell Voltage Clamp | HEK293 | µ-opioid receptor stimulation (DAMGO) | 2.6 - 3.55 | [2][9][10] |

| Whole-Cell Voltage Clamp | HEK293 | Intracellular GTPγS | 2.85 | [11] |

| Fluorescent Intracellular Ca2+ Assay | HEK293 | Muscarinic receptor stimulation (ACh) | 2.91 | [11] |

Table 2: Selectivity Profile of this compound

| Channel | Assay Type | IC50 (µM) | Selectivity vs. TRPC4 (fold) | Reference |

| TRPC4 | Fluorescent Intracellular Ca2+ Assay | 0.96 | - | [1][2] |

| TRPC6 | Fluorescent Membrane Potential Assay | 18.4 | ~19 | [1][8] |

| TRPC5 | Manual Electrophysiology | ~65% inhibition at 10 µM | - | [8] |

Experimental Protocols

This section details the protocol for conducting whole-cell patch clamp experiments to evaluate the inhibitory effects of this compound on TRPC4/5 channels.

Cell Preparation

-

Cell Culture : Use a cell line stably or transiently expressing the TRPC4 or TRPC5 channel of interest (e.g., HEK293 cells).[7]

-

Plating : Plate the cells onto glass coverslips suitable for microscopy and patch-clamping 24-48 hours before the experiment.[7]

Solutions and Reagents

A critical aspect of successful patch clamp experiments is the composition of the intracellular and extracellular solutions.

Table 3: Solution Compositions

| Solution | Component | Concentration (mM) | Reference |

| Extracellular (Bath) Solution | NaCl | 140 | [2][7] |

| KCl | 5 | [2][7] | |

| CaCl2 | 2 | [2][7] | |

| MgCl2 | 1 | [7] | |

| HEPES | 10 | [2][7] | |

| Glucose | 10 | [7] | |

| Adjust pH to 7.4 with NaOH | |||

| Intracellular (Pipette) Solution | CsCl | 140 | [2] |

| HEPES | 10 | [2] | |

| EGTA or BAPTA | 1 or 10 | [2][7] | |

| Mg-ATP | 4 | [2][7] | |

| Na-GTP | 0.3 - 0.4 | [2][7] | |

| Adjust pH to 7.2 with CsOH | [2] |

Note: Solution compositions can be modified based on the specific experimental requirements.

This compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.

-

Store the stock solution at -20°C or -80°C.[1]

-

On the day of the experiment, dilute the stock solution to the desired final concentrations in the extracellular solution. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically ≤ 0.1%).

Whole-Cell Patch Clamp Procedure

-

Pipette Preparation : Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.[2][7]

-

Recording Setup : Transfer a coverslip with the cells to the recording chamber on the microscope stage and perfuse with the extracellular solution.[7]

-

Giga-ohm Seal Formation : Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[3][4][5]

-

Whole-Cell Configuration : Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.[3][4][5] This provides electrical and diffusional access to the cell's interior.

-

Voltage Clamp Mode : Set the amplifier to voltage-clamp mode and clamp the cell at a holding potential (e.g., -60 mV).[7]

-

Baseline Recording : Record baseline channel activity by applying a voltage ramp or step protocol. A typical voltage ramp protocol may go from -100 mV to +120 mV over 110 ms.[9]

-

Channel Activation : Activate the TRPC4/5 channels using an appropriate agonist. For example, apply a GPCR agonist like DAMGO (for µ-opioid receptors) or Acetylcholine (for muscarinic receptors) to the bath solution.[8][10]

-

Application of this compound : Once a stable baseline current is established, apply this compound to the bath solution at various concentrations.[7]

-

Data Acquisition : Record the current inhibition at each concentration of this compound.

-

Data Analysis : Measure the current amplitude before and after the application of this compound. Calculate the percentage of inhibition and plot it against the this compound concentration to determine the IC50 value.[7]

Visualizations

Signaling Pathway of TRPC4/5 Activation and Inhibition by this compound

Caption: Signaling pathway of TRPC4/5 activation and inhibition by this compound.

Experimental Workflow for Whole-Cell Patch Clamp with this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. What is the Patch-Clamp Technique? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 6. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Investigating G-Protein Coupled Receptor Signaling with ML204: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels are key components in a variety of physiological processes, including smooth muscle contraction, neuronal signaling, and endothelial permeability.[1] The activation of TRPC4 and TRPC5 is intricately linked to G-protein coupled receptor (GPCR) signaling, primarily downstream of Gq/11 and Gi/o protein activation.[1][3] this compound serves as a critical pharmacological tool to dissect the roles of TRPC4 and TRPC5 in these signaling cascades, offering a significant advantage over less specific TRP channel blockers.[1] This document provides detailed application notes and protocols for utilizing this compound to investigate GPCR signaling pathways.

Mechanism of Action

This compound functions as a direct inhibitor of TRPC4 and TRPC5 channels.[1][4] Its inhibitory action is not dependent on the specific mode of channel activation, indicating a direct interaction with the channel protein itself rather than interference with upstream GPCR signaling components.[1][2] Evidence suggests that this compound can block TRPC4 channels activated by various stimuli, including GPCR agonists and the direct G-protein activator GTPγS.[1][2] This direct mode of action makes this compound an excellent tool for isolating the contribution of TRPC4/5 channels to GPCR-mediated physiological responses.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized across various in vitro assays. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of this compound on TRPC4/5 Channels

| Target | Assay Type | IC50 Value | Reference |

| TRPC4β | Fluorescent Intracellular Ca2+ Assay | 0.96 µM | [2][3] |

| TRPC4β | Whole-Cell Voltage Clamp | 2.6 - 3.0 µM | [3][4] |

| TRPC4 | Whole-Cell Patch Clamp (GTPγS activation) | 2.85 ± 0.35 µM | [5] |

| TRPC4 | Fluorescent Intracellular Ca2+ Assay (ACh activation) | 2.91 ± 2.1 µM | [5] |

| TRPC5 | Whole-Cell Patch Clamp (µ-OR activation) | ~65% inhibition at 10 µM | [6] |

Table 2: Selectivity Profile of this compound

| Channel | Condition | Fold Selectivity vs. TRPC4 | Reference |

| TRPC6 | Muscarinic receptor-coupled activation | 19-fold | [2][3] |

| TRPC3 | Not specified | 9-fold | [7] |

| TRPC5 | Not specified | 9-fold | [7] |

| TRPV1, TRPV3, TRPA1, TRPM8 | 10-20 µM this compound | No appreciable block | [2][3] |

| KCNQ2, native voltage-gated Na+, K+, Ca2+ channels | 10-20 µM this compound | No appreciable block | [2][3] |

Signaling Pathway and Experimental Workflow Diagrams

GPCR-mediated activation of TRPC4/5 and inhibition by this compound.

Workflow for a calcium influx assay to test this compound activity.

Experimental Protocols

Intracellular Calcium Influx Assay using Fluo-4 AM

This protocol describes a method to measure changes in intracellular calcium concentration in response to TRPC4/5 channel activation and its inhibition by this compound using a fluorescent plate reader.[1]

Materials:

-

HEK293 cells stably co-expressing the TRPC4 or TRPC5 channel and a relevant GPCR (e.g., µ-opioid receptor).[1]

-

Cell culture medium (e.g., DMEM with 10% FBS).[1]

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]

-

Fluo-4 AM calcium indicator dye.[1]

-

Pluronic F-127.[1]

-

Probenecid.[1]

-

Agonist for the co-expressed GPCR (e.g., DAMGO for µ-opioid receptor).[1]

-

This compound.[1]

-

96-well black-walled, clear-bottom cell culture plates.[1]

-

Fluorescent plate reader with excitation/emission wavelengths of ~490/525 nm.[1]

Procedure:

-

Cell Plating: Seed the HEK293 cells into 96-well plates at a density that results in a confluent monolayer on the day of the assay.[1]

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and Probenecid in HBSS.

-

Remove the cell culture medium and add the loading buffer to each well.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

Wash the cells with HBSS containing Probenecid to remove excess dye.

-

-

Compound Preparation: Prepare serial dilutions of this compound in HBSS. Also, prepare the agonist solution at a concentration that elicits a robust response.[1]

-

Assay Measurement:

-

Place the cell plate in the fluorescent plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).[1]

-

Establish a baseline fluorescence reading for each well.[1]

-

Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 10-20 minutes).[1]

-

Initiate the kinetic read, and after a few seconds, add the agonist to all wells simultaneously using the instrument's injection system.[1]

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[1]

-

Normalize the data to the control wells (agonist only) and plot the response as a function of this compound concentration to determine the IC50 value.[1]

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general framework for measuring TRPC4/5 channel currents and their inhibition by this compound in the whole-cell patch-clamp configuration.[1]

Materials:

-

HEK293 cells expressing the TRPC4 or TRPC5 channel.[1]

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

-

Internal solution (e.g., containing in mM: 140 Cs-aspartate, 10 EGTA, 1 MgCl2, 4 Na2ATP, 0.4 NaGTP, 10 HEPES, pH 7.2).

-

GPCR agonist or GTPγS for channel activation.

-

This compound.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

-

Recording Setup:

-

Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

-

Pull patch pipettes from borosilicate glass and fill with the internal solution.

-

-

Whole-Cell Configuration:

-

Obtain a giga-ohm seal on a single cell and then rupture the membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

-

Current Measurement:

-

Apply voltage ramps or steps to elicit and measure TRPC4/5 currents.

-

Activate the channels by including a GPCR agonist in the external solution or GTPγS in the internal solution.

-

-

This compound Application:

-

Data Analysis:

Conclusion

This compound is a valuable pharmacological tool for the study of TRPC4 and TRPC5 channels.[1] Its potency and selectivity make it a significant advance over less specific TRP channel blockers.[1] The data and protocols presented in this guide provide a foundation for researchers to effectively utilize this compound in their investigations into the physiological and pathophysiological roles of TRPC4 and TRPC5 in the context of GPCR signaling.

References

- 1. benchchem.com [benchchem.com]

- 2. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ML 204 | CAS:5465-86-1 | Selective TRPC4 blocker | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for ML204 in High-Throughput Screening Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML204 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] These non-selective cation channels are implicated in a variety of physiological processes, and the lack of selective pharmacological tools has historically hindered the elucidation of their specific roles. This compound emerged from a high-throughput screening (HTS) campaign of over 300,000 compounds from the Molecular Libraries Small Molecule Repository, which sought inhibitors of the intracellular calcium rise in response to the stimulation of mouse TRPC4β by μ-opioid receptors.[3][4][5] This document provides detailed application notes and protocols for the use of this compound in HTS assays, including quantitative data on its potency and selectivity, experimental procedures for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

The inhibitory activity of this compound has been characterized using various in vitro assays. The following tables summarize the quantitative data on its potency and selectivity against different ion channels.

Table 1: Potency of this compound against TRPC Channels

| Target | Assay Type | IC50 | Reference |

| TRPC4β | Fluorescent Intracellular Ca²⁺ Assay | 0.96 µM | [3][4][5] |

| TRPC4β | Whole-Cell Voltage Clamp | 2.6 - 3.0 µM | [6] |

| TRPC4β (activated by ACh) | Fluorescent Intracellular Ca²⁺ Assay | 2.91 ± 2.1 µM | [3] |

| TRPC4 (activated by GTPγS) | Whole-Cell Voltage Clamp | 2.85 ± 0.35 µM | [7] |

| TRPC5 | Fluorescent Assay | ~65% inhibition at 10 µM | [3] |

| TRPC6 (muscarinic receptor-coupled) | Fluorescent Membrane Potential Assay | 18.4 µM | [3] |

| TRPC3 | Fluorescent Assay | 9-fold selectivity vs TRPC4 | [8] |

Table 2: Selectivity Profile of this compound

| Channel/Receptor | Concentration Tested | Effect | Reference |

| TRPV1 | 10 - 20 µM | No appreciable block | [1][4] |

| TRPV3 | 10 - 20 µM | No appreciable block | [1][4] |

| TRPA1 | 10 - 20 µM | No appreciable block | [1][4] |

| TRPM8 | 10 - 20 µM | No appreciable block | [1][4] |

| KCNQ2 | 10 - 20 µM | No appreciable block | [1][4] |

| Voltage-gated Na⁺ channels (mouse DRG neurons) | 10 µM | No significant inhibition | [3] |

| Voltage-gated K⁺ channels (mouse DRG neurons) | 10 µM | No significant inhibition | [3] |

| Voltage-gated Ca²⁺ channels (mouse DRG neurons) | 10 µM | No significant inhibition | [3] |

| M2 and M3 Muscarinic Receptors | 1, 3, 10 µM | Antagonistic actions | [9] |

Signaling Pathway

TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs), primarily those coupled to Gq/11 and Gi/o proteins. The activation of these GPCRs by agonists leads to a signaling cascade that results in the opening of TRPC4/5 channels and a subsequent influx of cations, including Ca²⁺. This compound acts as a direct inhibitor of the TRPC4 and TRPC5 channels, blocking this ion influx.

Experimental Protocols

The following are detailed protocols for two key assays used in the high-throughput screening and characterization of this compound.

High-Throughput Fluorescent Intracellular Ca²⁺ Assay

This assay is designed to identify inhibitors of TRPC4 channel activation by measuring changes in intracellular calcium concentration using a fluorescent indicator.

Experimental Workflow:

Materials:

-

HEK293 cells stably co-expressing mouse TRPC4β and the μ-opioid receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Black, clear-bottom 384-well microplates.

-

Fluo-4 AM (acetoxymethyl) ester.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

-

Probenecid.

-

This compound stock solution (in DMSO).

-

Agonist solution (e.g., DAMGO, a μ-opioid receptor agonist).

-

Fluorescence plate reader with automated liquid handling.

Procedure:

-

Cell Seeding:

-

The day before the assay, seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.

-

Remove the cell culture medium and wash the cells once with HBSS.

-

Add 20 µL of the Fluo-4 AM loading solution to each well.

-

Incubate the plate at 37°C for 60 minutes in the dark.

-

After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound or other test compounds in HBSS.

-

Add the compound solutions to the wells. The final DMSO concentration should be kept below 0.5%.

-

Incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.

-

-

Agonist Stimulation and Signal Detection:

-

Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Establish a baseline fluorescence reading (excitation ~488 nm, emission ~520 nm) for 10-20 seconds.

-

Using the instrument's liquid handling capabilities, add the agonist solution (e.g., DAMGO to a final concentration of EC80) to all wells simultaneously.

-

Immediately begin recording the fluorescence signal for 2-5 minutes.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Normalize the data to the response of vehicle-treated (positive control) and agonist-free (negative control) wells.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Whole-Cell Patch-Clamp Electrophysiology Assay

This assay provides a direct measure of ion channel activity and is used to validate the inhibitory effect of this compound on TRPC4 currents.

Materials:

-

HEK293 cells expressing TRPC4β and an activating receptor (e.g., μ-opioid receptor).

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal solution (in mM): 140 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES, pH 7.2 with CsOH.

-

Agonist (e.g., DAMGO) or channel activator (e.g., GTPγS in the internal solution).

-

This compound solution.

Procedure:

-

Cell Preparation:

-

Plate cells on glass coverslips 24-48 hours before the experiment.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

-

-

Recording:

-

Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

-

Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Current Elicitation and Inhibition:

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.

-

Activate TRPC4 channels by applying an agonist to the external solution or by including GTPγS in the internal solution.[3]

-

Once a stable current is established, perfuse the cell with the external solution containing different concentrations of this compound.

-

Record the current at each concentration until a steady-state block is achieved.

-

-

Data Analysis:

-

Measure the current amplitude at a specific voltage (e.g., +80 mV) before and after the application of this compound.

-

Calculate the percentage of inhibition for each concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.

-

Disclaimer: These protocols provide a general guideline. Researchers should optimize the conditions for their specific cell lines and experimental setup.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of this compound, a Novel Potent Antagonist That Selectively Modulates Native TRPC4/C5 Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of this compound, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Possible antagonistic effects of the TRPC4 channel blocker this compound on M2 and M3 muscarinic receptors in mouse ileal and detrusor smooth muscles and atrial myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Proper Dosage and Administration of ML204 for Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction